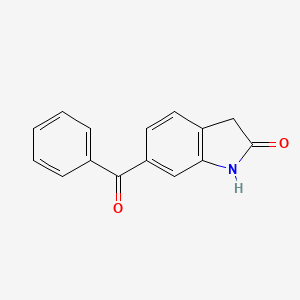

6-benzoyl-1,3-dihydro-2H-indol-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Benzoyl-1,3-dihydro-2H-indol-2-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6-benzoyl-1,3-dihydro-2H-indol-2-one, a valuable scaffold in medicinal chemistry. The oxindole core is a privileged structure found in numerous biologically active compounds.[1][2] The introduction of a benzoyl group at the C6 position of the oxindole ring can significantly modulate its pharmacological properties. This document delves into the intricacies of direct and multi-step synthetic approaches, with a primary focus on the challenges and strategic considerations for achieving regioselectivity in the Friedel-Crafts acylation of the oxindole nucleus. Experimental protocols, mechanistic insights, and data interpretation are presented to equip researchers with the necessary knowledge to undertake the synthesis of this and related compounds.

Introduction: The Significance of the Acylated Oxindole Scaffold

The 1,3-dihydro-2H-indol-2-one, commonly known as oxindole, is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyrrolidone ring.[1] This structural motif is a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of the oxindole core, particularly on the benzene ring, offers a powerful avenue for the fine-tuning of its biological activity.

The target molecule, this compound, is of particular interest due to the established bioactivity of related benzoylated heterocyclic compounds. For instance, 6-benzoyl-benzoxazolin-2-one and its benzothiazolin-2-one analog have been investigated as antiviral agents.[1] The synthesis of the 6-benzoyl substituted oxindole, therefore, represents a logical step in the exploration of novel therapeutic candidates.

This guide will primarily focus on the most direct synthetic route—the Friedel-Crafts acylation of oxindole—and will also explore alternative multi-step pathways to achieve the desired C6-regioisomer.

The Challenge of Regioselectivity in the Friedel-Crafts Acylation of Oxindole

The Friedel-Crafts acylation is a classic and powerful method for the introduction of an acyl group onto an aromatic ring.[3] The reaction typically involves the use of an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] While seemingly straightforward, the application of this reaction to the oxindole scaffold is complicated by the issue of regioselectivity.

The oxindole ring possesses multiple sites susceptible to electrophilic attack. The lactam moiety deactivates the aromatic ring towards electrophilic substitution, and the directing influence of the amino group (ortho-, para-directing) and the carbonyl group (meta-directing) can lead to a mixture of acylated products. The primary positions for substitution on the benzene ring are C5 and C7, with C6 being less favored.

A key consideration is the nature of the electrophile and the reaction conditions. The formation of the acylium ion (R-C≡O⁺) is a critical step, and its reactivity, along with the choice of Lewis acid and solvent, can influence the position of attack on the oxindole nucleus.

Synthetic Strategy I: Direct Friedel-Crafts Benzoylation

While a direct and high-yielding protocol for the synthesis of the 6-benzoyl isomer is not prominently documented, we can extrapolate from established procedures for the synthesis of the isomeric 5-benzoyl-1,3-dihydro-2H-indol-2-one. A published method for the synthesis of the 5-benzoyl isomer provides a robust starting point for optimization towards the desired C6 product.[1]

Mechanistic Considerations for Directing C6-Acylation

The acylation of the oxindole ring is an electrophilic aromatic substitution reaction. The mechanism involves the generation of a benzoyl cation (or a complex thereof) which then attacks the electron-rich benzene ring of the oxindole. The regiochemical outcome is dictated by the relative stabilities of the Wheland intermediates formed upon attack at the different positions (C4, C5, C6, and C7).

To favor C6-acylation, one might consider strategies that either sterically hinder the more reactive C5 and C7 positions or electronically bias the C6 position. N-protection of the oxindole with a bulky group could potentially influence the regioselectivity by sterically directing the incoming electrophile.

Diagram 1: Proposed Friedel-Crafts Benzoylation of Oxindole

Caption: Friedel-Crafts benzoylation of oxindole leading to a mixture of regioisomers.

Experimental Protocol (Adapted for C6-Selectivity Exploration)

This protocol is adapted from the reported synthesis of 5-benzoyl-1,3-dihydro-2H-indol-2-one and is presented as a starting point for optimization studies aimed at maximizing the yield of the 6-benzoyl isomer.[1]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Aluminum Chloride (AlCl₃) | 133.34 | 53.3 | 400 |

| Lithium Chloride (LiCl) | 42.39 | 1.68 | 40 |

| N,N-Dimethylformamide (DMF) | 73.09 | 8.4 | 115 |

| 1,3-dihydro-2H-indol-2-one | 133.15 | 5.34 | 40 |

| Benzoyl Chloride | 140.57 | 8.43 | 60 |

| Ice | - | 1 kg | - |

| Concentrated HCl | 36.46 | ~50 mL | - |

Procedure:

-

To a mechanically stirred mixture of aluminum chloride and lithium chloride, add N,N-dimethylformamide and heat to 50°C in an oil bath.

-

Add 1,3-dihydro-2H-indol-2-one in one portion to the heated mixture.

-

Once a homogenous paste is formed, add benzoyl chloride dropwise over 30 minutes.

-

After the addition is complete, raise the temperature to 85°C and stir the dark red mixture for 3.5 hours.

-

Pour the hot reaction mixture onto 1 kg of ice containing 50 mL of concentrated hydrochloric acid.

-

The resulting precipitate should be collected by filtration, washed with water, and dried.

-

Purification of the crude product will be necessary to separate the isomeric benzoylated oxindoles. This can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the benzoyl group. The proton and carbon chemical shifts will be distinct for the 5-, 6-, and 7-isomers.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Infrared Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the lactam and ketone groups.

-

Melting Point: To assess the purity of the final compound.

Synthetic Strategy II: Multi-Step Synthesis via a Pre-functionalized Intermediate

Given the potential for isomeric mixtures in the direct acylation approach, a multi-step synthesis starting from a pre-functionalized oxindole can offer a more controlled and regioselective route to the desired 6-benzoyl product. A plausible strategy involves the use of 6-bromo-1,3-dihydro-2H-indol-2-one as a key intermediate.

Rationale for the Multi-Step Approach

This strategy leverages the well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzoyl group at the C6 position with high regioselectivity. The C-Br bond at the 6-position provides a specific handle for the introduction of the desired functionality, thus avoiding the formation of other isomers.

Diagram 2: Multi-Step Synthesis of this compound

Caption: A plausible multi-step synthetic route to this compound.

Key Experimental Steps

-

Synthesis of 6-Bromo-1,3-dihydro-2H-indol-2-one: This intermediate can be prepared from commercially available starting materials such as 4-bromo-2-nitrotoluene through a sequence of oxidation and reductive cyclization reactions.

-

Palladium-Catalyzed Cross-Coupling: The 6-bromooxindole can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable benzoylating agent, such as benzoyl chloride, in the presence of a palladium catalyst, a base, and a suitable solvent.

Illustrative Protocol for Suzuki-Miyaura Coupling:

-

Reactants: 6-Bromo-1,3-dihydro-2H-indol-2-one, Benzoyl Chloride (or a suitable boronic acid derivative).

-

Catalyst: A palladium(0) catalyst such as Pd(PPh₃)₄ or a palladium(II) precursor with a suitable phosphine ligand.

-

Base: A base such as potassium carbonate or cesium carbonate is required to facilitate the transmetalation step.

-

Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

The reaction would be monitored by TLC or GC-MS for the consumption of the starting material and the formation of the product. Upon completion, a standard aqueous workup followed by purification by column chromatography would yield the desired this compound.

Conclusion and Future Perspectives

The synthesis of this compound presents an interesting challenge in regioselective synthesis. While direct Friedel-Crafts acylation of the oxindole core is a viable approach, careful optimization of reaction conditions is necessary to favor the formation of the C6-isomer over the more commonly observed C5 and C7 substituted products. A multi-step synthesis via a pre-functionalized intermediate like 6-bromooxindole offers a more controlled and potentially higher-yielding alternative.

The methodologies and strategic considerations outlined in this guide provide a solid foundation for researchers aiming to synthesize this and other C6-functionalized oxindoles. Further research into novel catalytic systems and directing group strategies could lead to more efficient and selective methods for the preparation of these valuable compounds, paving the way for the discovery of new therapeutic agents.

References

- Ben-Daniel, R., et al. (2015). Synthesis and Antiepileptic Activity Assessment of 5-Benzoyloxindole, a Novel Phenytoinergic Template. Journal of Chemical and Pharmaceutical Research, 7(1), 84-89.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

- Patel, K., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4365.

Sources

An In-Depth Technical Guide to the Chemical Properties of 6-Benzoyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of 6-benzoyl-1,3-dihydro-2H-indol-2-one, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing technical data with practical insights, this document serves as a critical resource for professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, also known as 6-benzoyl-2-oxindole, possesses a bicyclic structure featuring a benzene ring fused to a pyrrolidone ring, with a benzoyl group substituted at the 6-position. This arrangement of aromatic and lactam functionalities imparts a unique set of chemical characteristics crucial for its interaction with biological targets.

The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of the benzoyl group at the 6-position significantly influences the molecule's electronic distribution, polarity, and steric profile, thereby modulating its pharmacological activity.

Table 1: Physicochemical Properties of Benzoyl-Substituted Oxindoles

| Property | This compound | 5-Benzoyl-1,3-dihydro-2H-indol-2-one | 7-Benzoyl-1,3-dihydro-2H-indol-2-one |

| CAS Number | 91713-63-2[3] | 51135-39-8[4] | 51135-38-7[5][6][7] |

| Molecular Formula | C₁₅H₁₁NO₂[3] | C₁₅H₁₁NO₂[4] | C₁₅H₁₁NO₂[5][6][7] |

| Molecular Weight | 237.25 g/mol [3] | 237.25 g/mol [4] | 237.25 g/mol [6][7] |

| Appearance | Solid (predicted) | Solid | Pale Brown to Brown Solid[7] |

| Melting Point | Not available | 205-206 °C[2] | 154 °C[7] |

| Boiling Point | 501.7±50.0 °C (Predicted)[7] | Not available | 501.7±50.0 °C (Predicted)[7] |

| Density | 1.254±0.06 g/cm³ (Predicted)[7] | Not available | 1.254±0.06 g/cm³ (Predicted)[7] |

| pKa | 13.42±0.20 (Predicted)[7] | Not available | 13.42±0.20 (Predicted)[7] |

| XLogP3 | Not available | 2.5[4] | Not available |

Note: Experimental data for the 6-benzoyl isomer is limited. Predicted values and data for isomers are provided for comparative purposes.

Synthesis and Reactivity

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 2-oxindole. This electrophilic aromatic substitution reaction introduces the benzoyl group onto the electron-rich benzene ring of the oxindole core. The regioselectivity of this reaction is a critical consideration, as acylation can also occur at other positions, notably the 5- and 7-positions.

A referenced synthesis of 6-benzoyl-2-oxindole was reported in 1976, with an improved methodology published in 2003.[2] These methods likely involve the reaction of oxindole with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions can be tuned to favor the formation of the 6-substituted product.

The reactivity of this compound is characterized by the interplay of its constituent functional groups:

-

The Lactam Moiety: The amide bond within the pyrrolidone ring can undergo hydrolysis under acidic or basic conditions. The adjacent methylene group at the C3 position is susceptible to oxidation to form the corresponding isatin derivative.

-

The Benzoyl Group: The ketone of the benzoyl group can undergo nucleophilic addition reactions. It also directs further electrophilic substitution on the benzoyl ring, primarily at the meta-position.

-

The Aromatic Ring: The oxindole ring system can participate in further electrophilic substitution reactions, with the position of substitution influenced by the existing benzoyl and lactam functionalities.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of its isomers and related oxindole derivatives, the following characteristic signals can be anticipated:

Table 2: Predicted Spectroscopic Data for this compound and Comparative Experimental Data for the 5-Benzoyl Isomer

| Spectroscopic Technique | This compound (Predicted) | 5-Benzoyl-1,3-dihydro-2H-indol-2-one (Experimental)[2] |

| ¹H NMR (ppm) | Signals for the aromatic protons of the oxindole and benzoyl rings, a singlet for the CH₂ group at the C3 position, and a broad singlet for the NH proton of the lactam. | 9.10 (s, NH), 7.70 (m, H4, H7, H1', H5'), 7.50 (m, H2', H3', H4', H6'), 6.90 (d, H7), 3.60 (s, CH₂) |

| ¹³C NMR (ppm) | Resonances for the carbonyl carbons of the lactam and benzoyl ketone, and signals for the aromatic and aliphatic carbons. | 195.0 (C=O, benzoyl), 176.0 (C=O, lactam), 142.0, 138.0, 132.0, 130.0, 129.0, 128.0, 125.0, 124.0, 110.0, 36.0 (CH₂) |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3300), C=O stretching of the lactam (around 1700-1720) and the benzoyl ketone (around 1650-1670), and C=C stretching of the aromatic rings. | 3308 (N-H), 1705 (C=O, ketone), 1641 (C=O, lactam) |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of 237.25. | Not available |

Biological Significance and Therapeutic Potential

The oxindole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][8] The introduction of a benzoyl group can significantly enhance or modify these biological effects.

While specific biological data for this compound is limited, its structural analog, 5-benzoyloxindole, has been investigated for its antiepileptic potential.[2] This suggests that benzoyl-substituted oxindoles are promising candidates for neurological drug discovery. The benzoyl moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are critical for molecular recognition and biological activity.

Experimental Protocols

General Protocol for the Synthesis of Benzoyl-Substituted Oxindoles via Friedel-Crafts Acylation

This protocol is a generalized procedure based on the synthesis of the 5-benzoyl isomer and may require optimization for the synthesis of the 6-benzoyl isomer.[2]

Materials:

-

2-Oxindole

-

Benzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Methanol

-

Ice

Procedure:

-

To a mechanically stirred mixture of aluminum chloride, lithium chloride, and DMF, heated to 50 °C, add 2-oxindole in one portion.

-

Once a homogenous paste is formed, add benzoyl chloride dropwise over 30 minutes.

-

After the addition is complete, stir the reaction mixture at 85 °C for 3.5 hours.

-

Pour the hot reaction mixture onto a mixture of ice and concentrated HCl.

-

Stir the resulting precipitate for 2 hours.

-

Filter the precipitate, wash thoroughly with distilled water, and dry.

-

Recrystallize the crude product from methanol to obtain the purified benzoyl-oxindole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The regiochemistry of the benzoylation can be unequivocally determined by 2D NMR techniques such as HMBC and NOESY.

Safety and Handling

As with all laboratory chemicals, this compound and its synthetic precursors should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, rooted in classical organic reactions, provides access to a scaffold that is ripe for further functionalization and biological evaluation. While a comprehensive experimental dataset for this specific isomer is still emerging, the foundational knowledge of the oxindole class of compounds provides a strong basis for future research and development endeavors. This guide serves as a foundational resource to stimulate and support such investigations.

References

- Kasséhin, U. C., Gbaguidi, F. A., Carato, P., McCurdy, C. R., & Poupaert, J. H. (2015). Synthesis and Antiepileptic Activity Assessment of 5-Benzoyloxindole, a Novel Phenytoinergic Template. Organic Chemistry: Current Research, 4(1), 1-6.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). Future Medicinal Chemistry.

-

PubChem. (n.d.). CID 159560234 | C30H22N2O4. Retrieved from [Link]

- Synthesis and biological evaluation of benzimidazole-oxindole conjugates as microtubule-targeting agents. (2015). Bioorganic & Medicinal Chemistry.

- Oxindole and its derivatives: A review on recent progress in biological activities. (2021). Biomedicine & Pharmacotherapy.

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). Molecules.

- Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization. (2021).

-

Wikipedia. (n.d.). Benzoyl group. Retrieved from [Link]

- Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles by Intramolecular O-Arylation in Photostimulated Reactions. (2011). The Journal of Organic Chemistry.

- Kasséhin, U. C., et al. (2015). Synthesis and Antiepileptic Activity Assessment of 5-Benzoyloxindole, a Novel Phenytoinergic Template. Organic Chemistry: Current Research, 4(133), 2161-0401.

- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv

- Synthesis of indole and oxindole derivatives incorporating pyrrolidino, pyrrolo or imidazolo moieties. (2004). KI Open Archive.

-

PubChem. (n.d.). 5-Benzoyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank.

-

Human Metabolome Database. (n.d.). Showing metabocard for 1,3-Dihydro-(2H)-indol-2-one (HMDB0061918). Retrieved from [Link]

- Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. (2022).

- Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. (2022). Molecules.

-

Chemistry Stack Exchange. (n.d.). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl Peroxide. Retrieved from [Link]

- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). MDPI.

- The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. (2018).

-

NIST. (n.d.). Benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Oxindole. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. longdom.org [longdom.org]

- 3. molcore.com [molcore.com]

- 4. 5-Benzoyl-1,3-dihydro-2H-indol-2-one | C15H11NO2 | CID 13408164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 51135-38-7: 7-benzoyl-1,3-dihydro-2H-indol-2-one [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. 7-BENZOYL-1,3-DIHYDRO-INDOL-2-ONE | 51135-38-7 [amp.chemicalbook.com]

- 8. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Benzoyl-1,3-dihydro-2H-indol-2-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-benzoyl-1,3-dihydro-2H-indol-2-one, a member of the pharmacologically significant oxindole family. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its emerging potential as a therapeutic agent, particularly within the realm of neurology.

Introduction and Chemical Identity

This compound, also known as 6-benzoyloxindole, is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyrrolidone ring, with a benzoyl substituent at the C6 position of the indole core.[1][2] The oxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2]

While the 5- and 7-substituted isomers of benzoyloxindole are more extensively documented in scientific literature, the 6-benzoyl isomer holds particular interest.[1] This interest stems from its structural analogy to compounds like 6-benzoyl-2(3H)-benzoxazolone, which has undergone clinical investigation for its analgesic properties.[1] This relationship suggests that 6-benzoyloxindole may possess a unique pharmacological profile, warranting detailed investigation.

IUPAC Name: this compound

Synonyms: 6-Benzoyloxindole

Chemical Structure:

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a drug candidate. The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 237.25 g/mol | PubChem |

| Topological Polar Surface Area | 46.2 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| XLogP3 | 2.5 | PubChem |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Synthesis and Mechanistic Rationale

The primary route for synthesizing this compound is the Friedel-Crafts acylation of the parent oxindole core.[1][4] This classic electrophilic aromatic substitution reaction attaches an acyl group (in this case, benzoyl) to the aromatic ring of the oxindole.[4]

The Challenge of Regioselectivity

The Friedel-Crafts acylation of unsubstituted oxindole presents a significant regioselectivity challenge. The electron-donating nature of the lactam nitrogen and the aromatic ring's inherent reactivity can lead to substitution at multiple positions. The C5 and C7 positions are often favored, making the targeted synthesis of the C6 isomer non-trivial.[1] Achieving selectivity for the C6 position requires careful control of catalysts and reaction conditions. The mechanism involves the generation of a highly electrophilic acylium ion from benzoyl chloride and a Lewis acid catalyst, which then attacks the electron-rich benzene portion of the oxindole.

Experimental Protocol: Friedel-Crafts Acylation of Oxindole

This protocol is a representative procedure based on established methodologies for Friedel-Crafts reactions on indole scaffolds.[4][5]

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

1,3-dihydro-2H-indol-2-one (Oxindole)

-

Benzoyl Chloride

-

Aluminum Chloride (AlCl₃), anhydrous

-

Nitrobenzene (solvent)

-

Dichloromethane (DCM, solvent)

-

Hydrochloric Acid (HCl), 5M solution

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (3.0 equivalents) in dry nitrobenzene under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would quench the catalyst. Nitrobenzene is a suitable solvent for Friedel-Crafts reactions as it is relatively inert and can dissolve the reactants and the catalyst complex.

-

-

Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add benzoyl chloride (1.2 equivalents) dropwise via the dropping funnel. Stir the mixture for 30 minutes at this temperature to allow for the formation of the benzoyl cation-catalyst complex.

-

Causality: The pre-complexation of benzoyl chloride with AlCl₃ generates the highly electrophilic acylium ion, which is the key reactive species for the aromatic substitution.[6]

-

-

Substrate Addition: Dissolve 1,3-dihydro-2H-indol-2-one (1.0 equivalent) in a minimal amount of dry nitrobenzene and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Causality: This step quenches the reaction and decomposes the aluminum chloride complexes. The acidic environment ensures that the product and any basic byproducts are protonated for easier separation.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 5M HCl, followed by water, then saturated sodium bicarbonate solution, and finally brine.

-

Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired this compound isomer.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of 6-benzoyloxindole.

Biological Activity and Therapeutic Potential

Rationale: A Novel "Phenytoinergic" Template

The primary therapeutic interest in 6-benzoyl-2-oxindole lies in its potential as an antiepileptic agent.[1] Research into this specific isomer was driven by the discovery that related benzoxazolone and benzothiazolone derivatives possessed significant analgesic and anticonvulsant properties.[1] The term "phenytoinergic" has been used to describe a compound that exhibits an anticonvulsant profile similar to that of phenytoin, a widely used antiepileptic drug.[1] This profile is characterized by selective activity in the Maximal Electroshock Seizure (MES) test, which models generalized tonic-clonic seizures, without significant activity in the subcutaneous pentylenetetrazole (scMet) test, a model for absence seizures.[1]

Postulated Mechanism of Action: Sodium Channel Modulation

Phenytoin's primary mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels. By binding to the channel in its inactive state, phenytoin prolongs the refractory period of neurons, thereby preventing the sustained, high-frequency repetitive firing that underlies seizure activity.

Given the "phenytoinergic" profile suggested for 6-benzoyl-2-oxindole, it is hypothesized that its mechanism of action also involves the modulation of voltage-gated sodium channels. The benzoyl group at the C6 position is a critical pharmacophore that likely participates in binding to a specific site on the sodium channel protein, stabilizing its inactive conformation.

Caption: Postulated mechanism of 6-benzoyloxindole on voltage-gated sodium channels.

Conclusion and Future Directions

This compound is a compelling molecule for further investigation in drug discovery. While its synthesis presents regiochemical challenges, a targeted approach using Friedel-Crafts acylation can provide access to this specific isomer. The primary driver for its study is its potential as a novel antiepileptic agent with a desirable "phenytoinergic" profile, likely acting through the modulation of neuronal voltage-gated sodium channels.

Future research should focus on optimizing the synthesis to improve the yield and selectivity for the 6-benzoyl isomer. Furthermore, detailed in vitro and in vivo pharmacological studies are required to confirm its anticonvulsant activity, elucidate its precise mechanism of action, and evaluate its safety and pharmacokinetic profile. The exploration of this and other substituted oxindoles continues to be a promising avenue for the development of new therapeutics.

References

-

Synthesis and Antiepileptic Activity Assessment of 5-Benzoyloxindole, a Novel Phenytoinergic Template. (2015). Longdom Publishing. Available at: [Link]

-

Synthesis of functionalized 2-oxindoles by Friedel–Crafts reactions. (n.d.). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). CID 159560234 | C30H22N2O4. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 5-Benzoyl-1,3-dihydro-2H-indol-2-one. National Institutes of Health. Available at: [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. (2001). ACS Publications. Available at: [Link]

-

Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. (1994). Indian Academy of Sciences. Available at: [Link]

-

An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (2016). RSC Publishing. Available at: [Link]

-

Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012). ResearchGate. Available at: [Link]

-

Oxindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Catalytic Asymmetric Friedel–Crafts Alkylation of Indole via In Situ Generated Indol‐2‐one. (2023). Wiley Online Library. Available at: [Link]

-

Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles by Intramolecular O-Arylation in Photostimulated Reactions. (2011). CONICET. Available at: [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. Available at: [Link]

-

Friedel-Crafts Acylation. (2018). YouTube. Available at: [Link]

- A process for the preparation of oxindole derivatives. (2003). Google Patents.

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). MDPI. Available at: [Link]

-

Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. (2021). ResearchGate. Available at: [Link]

-

Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. (1987). PubMed. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. CID 159560234 | C30H22N2O4 | CID 159560234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to 6-Benzoyl-1,3-dihydro-2H-indol-2-one: Synthesis, Characterization, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-benzoyl-1,3-dihydro-2H-indol-2-one, a member of the pharmacologically significant oxindole family. Due to the limited direct research on this specific isomer, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource. The guide covers the compound's identification, a detailed proposed synthesis protocol based on established chemical principles, and an exploration of its potential biological activities and applications in drug discovery, drawing parallels with other benzoyl-substituted indolinones.

Compound Identification and Physicochemical Properties

Precise identification of a chemical entity is paramount for scientific research. While a specific CAS number for this compound is not readily found in common chemical databases, it is identified by its IUPAC name and its unique PubChem Compound Identification number (CID).

| Identifier | Value | Source |

| IUPAC Name | 6-benzoyl-1,3-dihydroindol-2-one | PubChem |

| PubChem CID | 13408231 | PubChem |

| Molecular Formula | C₁₅H₁₁NO₂ | PubChem |

| Molecular Weight | 237.25 g/mol | PubChem |

| Canonical SMILES | C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | PubChem |

For comparative purposes, the CAS numbers for the well-documented 5-benzoyl and 7-benzoyl isomers are 51135-39-8 and 51135-38-7, respectively[1][2]. The oxindole, or 1,3-dihydro-2H-indol-2-one, core is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds[3]. The introduction of a benzoyl group at the 6-position is anticipated to significantly influence its electronic distribution and, consequently, its biological activity.

Proposed Synthesis of this compound

While a specific synthetic procedure for the 6-benzoyl isomer is not extensively documented, a plausible and efficient route can be extrapolated from the established synthesis of the 5-benzoyl isomer via a Friedel-Crafts acylation reaction[4]. This electrophilic aromatic substitution is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.

Underlying Principle: Friedel-Crafts Acylation

The synthesis hinges on the reaction of 1,3-dihydro-2H-indol-2-one (oxindole) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the benzoyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring of the oxindole. The substitution pattern on the oxindole ring is directed by the existing amide group.

Detailed Step-by-Step Experimental Protocol

This protocol is an adaptation of the synthesis described for the 5-benzoyl isomer and is proposed as a robust starting point for the synthesis of the 6-benzoyl derivative[4].

Materials:

-

1,3-dihydro-2H-indol-2-one (oxindole)

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Lithium chloride (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (concentrated)

-

Methanol

-

Ice

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

Catalyst Complex Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aluminum chloride (0.4 mol), lithium chloride (0.4 mol), and anhydrous DMF (115 mmol). Heat the mixture to 50°C with continuous stirring to form the catalyst complex. The addition of lithium chloride has been shown to enhance the catalytic activity in Friedel-Crafts reactions by increasing the polarization of the acyl chloride[4].

-

Addition of Oxindole: To the heated catalyst slurry, add 1,3-dihydro-2H-indol-2-one (14 mmol) in a single portion.

-

Addition of Benzoyl Chloride: Once a homogenous paste is formed, add benzoyl chloride (60 mmol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction is expected; maintain the temperature of the reaction mixture.

-

Reaction Progression: After the addition is complete, raise the temperature to 85°C and continue stirring for approximately 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching and Product Precipitation: Carefully pour the hot reaction mixture onto a mixture of ice (1 kg) and concentrated hydrochloric acid (50 cm³). This will hydrolyze the aluminum complexes and precipitate the crude product.

-

Isolation and Purification: Stir the resulting slurry for 2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with distilled water until the filtrate is neutral. Dry the crude product under vacuum.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as methanol, to yield the final this compound.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

The indole and oxindole scaffolds are cornerstones in the development of novel therapeutics due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects[5][6]. The introduction of a benzoyl moiety can further modulate these activities.

Inferred Mechanism of Action: Kinase Inhibition

Many substituted 1,3-dihydro-2H-indol-2-ones are known to function as kinase inhibitors. For instance, nintedanib, a drug used for the treatment of idiopathic pulmonary fibrosis and certain cancers, features a substituted indol-2-one core and exerts its effect by inhibiting various tyrosine kinases. Given this precedent, it is plausible that this compound could exhibit inhibitory activity against a range of protein kinases, making it a candidate for investigation in oncology.

Potential as an Anti-inflammatory Agent

The related compound, 7-benzoyloxindole, is known to be a metabolite of amfenac, a non-steroidal anti-inflammatory drug (NSAID), and possesses anti-inflammatory activity itself[7]. This suggests that the benzoyl-substituted oxindole scaffold may interfere with inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Neuropharmacological Potential

Derivatives of oxindole have also been investigated for their effects on the central nervous system. For example, 5-benzoyloxindole has been studied for its potential antiepileptic activity[4]. The structural similarity of the 6-benzoyl isomer suggests that it may also possess neuropharmacological properties worth exploring.

Signaling Pathway Interactions

The potential interaction of this compound with key signaling pathways can be visualized as follows:

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

While direct experimental data on this compound remains limited, this technical guide provides a solid foundation for its synthesis and potential pharmacological evaluation based on the well-established chemistry and biology of its close structural analogues. The proposed synthetic route offers a clear and actionable protocol for researchers to produce this compound for further study. The exploration of its potential as a kinase inhibitor, an anti-inflammatory agent, or a neuropharmacological modulator presents exciting avenues for future research in drug discovery and development. The validation of these hypotheses through rigorous experimental investigation is the logical and necessary next step.

References

-

PubChem. Compound Summary for CID 13408231, this compound. National Center for Biotechnology Information. [Link]

-

Synthesis and Antiepileptic Activity Assessment of 5-Benzoyloxindole, a Novel Phenytoinergic Template. (2015). J Dev Drugs. Longdom Publishing. [Link]

-

Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychine-insensitive glycine binding site. (1995). PubMed. [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies. [Link]

- Preparation method of 7-(4-bromobenzoyl)-1, 3-dihydro-2H-indol-2-one. (2022).

- Preparation method of 7-benzoyl-1, 3-indoline-2-ketone. (2016).

-

PubChem. Compound Summary for CID 13408164, 5-Benzoyl-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. [Link]

-

1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2011). PubMed. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). PMC. [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). PMC. [Link]

Sources

- 1. 5-Benzoyl-1,3-dihydro-2H-indol-2-one | C15H11NO2 | CID 13408164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 51135-38-7: 7-benzoyl-1,3-dihydro-2H-indol-2-one [cymitquimica.com]

- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-BENZOYL-1,3-DIHYDRO-INDOL-2-ONE | 51135-38-7 [chemicalbook.com]

An In-Depth Technical Guide to the Formation of 6-Benzoyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 6-benzoyl-1,3-dihydro-2H-indol-2-one, a key scaffold in medicinal chemistry. The document delves into the mechanistic intricacies of the Friedel-Crafts acylation and a plausible intramolecular cyclization route. Emphasis is placed on understanding the underlying principles that govern regioselectivity in these reactions, particularly the directing effects of the inherent functionalities within the oxindole core. Detailed experimental protocols, supported by cited literature, are provided to offer actionable insights for laboratory synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutics based on the oxindole framework.

Introduction: The Significance of the Oxindole Scaffold

The oxindole nucleus, a bicyclic aromatic lactam, is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] The inherent structural features of oxindoles, including a hydrogen bond donor and acceptor, a hydrophobic surface, and a stereogenic center at the C3 position, allow for versatile interactions with various biological targets. The introduction of a benzoyl group at the C6 position of the oxindole core, yielding this compound, further enhances its potential as a pharmacophore by introducing an additional aromatic ring and a ketone functionality, which can participate in various non-covalent interactions with protein targets.

This guide will primarily focus on the two most probable and mechanistically insightful pathways for the synthesis of this target molecule:

-

Direct Friedel-Crafts Acylation: The electrophilic substitution of a benzoyl group onto the pre-formed oxindole ring.

-

Intramolecular Cyclization: The formation of the oxindole ring from a suitably substituted acyclic precursor already bearing the benzoyl moiety.

A thorough understanding of these synthetic routes is crucial for the efficient and selective synthesis of this compound and its derivatives for further investigation in drug development programs.

Pathway I: Friedel-Crafts Acylation of 1,3-dihydro-2H-indol-2-one

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, enabling the introduction of an acyl group.[3][4] In the context of synthesizing this compound, this reaction involves the direct benzoylation of the oxindole core.

The Underlying Mechanism of Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (benzoyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[3]

-

Electrophilic Attack: The electron-rich aromatic ring of the oxindole acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Figure 1: General workflow for the Friedel-Crafts acylation of oxindole.

Regioselectivity: The Directing Effects of the Lactam Ring

The position of benzoylation on the oxindole ring is governed by the electronic effects of the substituents on the benzene portion of the molecule. The oxindole ring contains two key functionalities that influence the regioselectivity of electrophilic aromatic substitution:

-

The Amide Nitrogen: The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance. This effect increases the electron density at the ortho (C7) and para (C5) positions relative to the nitrogen atom, making these positions more susceptible to electrophilic attack. This is an activating, ortho, para-directing effect.[5]

-

The Amide Carbonyl Group: The carbonyl group is electron-withdrawing through both induction and resonance. This effect deactivates the aromatic ring towards electrophilic substitution, particularly at the positions ortho and para to it. In the oxindole system, this deactivating effect would be most pronounced at the C4 and C6 positions. This is a deactivating, meta-directing effect relative to the carbonyl group's point of attachment to the benzene ring.[6]

The ultimate regioselectivity is a balance of these opposing electronic influences. In many electrophilic aromatic substitutions on substituted benzenes, the activating, ortho, para-directing groups have a stronger influence than deactivating groups.[7] In the case of oxindole, the activating effect of the amide nitrogen is generally considered to be the dominant factor, directing incoming electrophiles to the C5 and C7 positions.

However, the formation of the 6-benzoyl derivative suggests that under certain conditions, the directing effects can be modulated. The C6 position is meta to the activating amino group and para to the deactivating carbonyl group. While substitution at this position is not electronically favored by the primary directing groups, steric hindrance at the C5 and C7 positions, or the specific reaction conditions (catalyst, solvent, temperature), can potentially lead to acylation at the C6 position. It is also possible that the reaction proceeds through a less common mechanism or that the initial product rearranges. More research is needed to definitively elucidate the factors governing C6 selectivity in the Friedel-Crafts acylation of oxindole.

Experimental Protocol: A General Approach to Friedel-Crafts Acylation

Materials:

-

1,3-dihydro-2H-indol-2-one (Oxindole)

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

-

Addition of Substrate: Dissolve 1,3-dihydro-2H-indol-2-one (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Key Parameters for Friedel-Crafts Acylation

| Parameter | Recommended Condition | Rationale |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion.[3] |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Inert solvent that solubilizes reactants. |

| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic reaction. |

| Stoichiometry | Slight excess of acylating agent and catalyst | Ensures complete consumption of the starting material. |

| Workup | Acidic quench | Decomposes the aluminum chloride complex. |

Pathway II: Intramolecular Cyclization

An alternative and often highly regioselective approach to the synthesis of substituted oxindoles is through an intramolecular cyclization of a suitable acyclic precursor.[9] For the synthesis of this compound, this would involve the cyclization of a derivative of 2-(4-benzoyl-2-aminophenyl)acetic acid.

General Mechanistic Principles of Intramolecular Cyclization

The key step in this pathway is the formation of the five-membered lactam ring. This can be achieved through various methods, with one of the most common being the intramolecular amidation of an amino acid derivative.

-

Precursor Synthesis: The synthesis begins with the preparation of a 2-aminophenylacetic acid derivative where the benzene ring is substituted with a benzoyl group at the position that will become C6 of the oxindole.

-

Activation of the Carboxylic Acid: The carboxylic acid functionality of the precursor is activated to facilitate nucleophilic attack by the amino group. This can be achieved using a variety of coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride.

-

Intramolecular Nucleophilic Acyl Substitution: The amino group acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Ring Closure and Lactam Formation: Collapse of the tetrahedral intermediate with the expulsion of a leaving group results in the formation of the stable five-membered lactam ring of the oxindole.

Figure 2: General workflow for the intramolecular cyclization to form a 6-benzoyl oxindole.

Advantages of the Intramolecular Cyclization Approach

This synthetic strategy offers several advantages over the direct Friedel-Crafts acylation:

-

Regiocontrol: The position of the benzoyl group is unequivocally defined by the structure of the starting acyclic precursor, thus avoiding the potential for isomeric mixtures that can arise in electrophilic aromatic substitution reactions.

-

Milder Conditions: The cyclization step can often be carried out under milder conditions compared to the harsh Lewis acidic conditions of the Friedel-Crafts reaction, which can be beneficial for substrates with sensitive functional groups.

Hypothetical Experimental Protocol for Intramolecular Cyclization

The following is a hypothetical, multi-step protocol for the synthesis of this compound via an intramolecular cyclization route, based on established methodologies for oxindole synthesis.[10]

Step 1: Synthesis of the Precursor (e.g., Ethyl 2-(4-benzoyl-2-nitrophenyl)acetate)

-

Starting Materials: 4-Benzoyl-2-nitrotoluene and a suitable source of a one-carbon synthon for the acetic acid side chain.

-

Reaction: A plausible approach would be the reaction of 4-benzoyl-2-nitrotoluene with a base to generate a benzylic anion, followed by carboxylation with a source like diethyl carbonate.

Step 2: Reduction of the Nitro Group

-

Reaction: The nitro group of the precursor is reduced to an amino group. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

Step 3: Intramolecular Cyclization (Amidation)

-

Reaction: The resulting amino ester is subjected to conditions that promote intramolecular amidation. This can be achieved by heating the amino ester, often in the presence of a mild acid or base catalyst, to drive the cyclization with the elimination of ethanol.

Table 2: Key Considerations for Intramolecular Cyclization

| Step | Key Transformation | Common Reagents |

| 1. Precursor Synthesis | C-C bond formation | Base (e.g., NaH, LDA), Diethyl carbonate |

| 2. Reduction | Nitro to Amine | H₂, Pd/C; Fe/HCl; SnCl₂/HCl |

| 3. Cyclization | Intramolecular Amidation | Heat, Acid or Base catalyst |

Conclusion and Future Perspectives

The synthesis of this compound can be approached through two primary mechanistic pathways: direct Friedel-Crafts acylation and intramolecular cyclization. While Friedel-Crafts acylation offers a more direct route, it presents challenges in controlling the regioselectivity due to the complex directing effects of the oxindole's lactam ring. The intramolecular cyclization pathway, although potentially longer, provides unambiguous control over the position of the benzoyl substituent.

For drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for regiochemical purity. Further research is warranted to fully elucidate the factors governing the regioselectivity of the Friedel-Crafts acylation of oxindoles, which could lead to the development of more efficient and selective direct acylation methods. Additionally, the exploration of novel cyclization precursors and methodologies could provide more streamlined and versatile routes to this important class of compounds.

This guide has provided a foundational understanding of the key chemical principles and practical considerations for the synthesis of this compound. It is hoped that this information will serve as a valuable resource for scientists working to advance the field of medicinal chemistry through the design and synthesis of novel oxindole-based therapeutics.

References

-

Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

MacDonald, J. C., & Smith, K. M. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(14), 3272–3275. [Link]

-

Zolfigol, M. A., et al. (2012). Synthesis of functionalized 2-oxindoles by Friedel–Crafts reactions. Research on Chemical Intermediates, 38(8), 1735-1745. [Link]

-

Yadav, J. S., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

- Bayer AG. (2013). Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.

-

Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Hu, F., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 16(1), 1-11. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

-

Reddy, C. R., et al. (2014). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry, 12(40), 8049-8053. [Link]

-

Vaillard, V. A., et al. (2012). Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles by Intramolecular O-Arylation in Photostimulated Reactions. The Journal of Organic Chemistry, 77(3), 1507–1519. [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Stanovnik, B., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 484–495. [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14947-14981. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(61), 34994-35043. [Link]

-

Wang, Y., et al. (2021). Metal-free visible-light-driven cascade cyclization reaction to synthesize 2-oxindoles via benzoyl and phenylsulfinyl radicals with acrylamide derivatives. Organic & Biomolecular Chemistry, 19(33), 7203-7207. [Link]

-

Reddy, M. P., et al. (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Technical Disclosure Commons. [Link]

- Reddy, M. P., et al. (2003). A process for the preparation of oxindole derivatives.

- Sumitomo Chemical Company, Limited. (2007). Processes for production of indole compounds.

-

Li, X., et al. (2019). Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives. Organic Chemistry Frontiers, 6(18), 3296-3301. [Link]

-

Bayindir, S., et al. (2018). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. Turkish Journal of Chemistry, 42(2), 333-346. [Link]

-

Li, Z., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 10, 869634. [Link]

-

Srifa, W., et al. (2020). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC advances, 10(52), 31235-31242. [Link]

-

Al-Zoubi, R. M., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific reports, 11(1), 1-10. [Link]

-

Bassindale, A. R., & Yi, J. H. (2002). Friedel±Crafts acetylation and benzoylation of benzylsilanes and xanthenes. Journal of Organometallic Chemistry, 646(1-2), 174-179. [Link]

-

Wang, Y., et al. (2021). B(C6F5)3‐Catalyzed Aza‐Friedel–Crafts Reaction of Indolizines with 2‐Aryl‐3H‐indol‐3‐ones. Chemistry–An Asian Journal, 16(16), 2241-2245. [Link]

-

Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxindole synthesis [organic-chemistry.org]

- 10. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

Solubility of 6-benzoyl-1,3-dihydro-2H-indol-2-one in different solvents

An In-Depth Technical Guide to the Solubility of 6-benzoyl-1,3-dihydro-2H-indol-2-one

Executive Summary

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in bioactive natural products and its role in numerous approved therapeutic agents.[1][2] this compound is a member of this privileged class, possessing structural motifs that make it a compound of interest for further development. However, the therapeutic potential of any new chemical entity is fundamentally linked to its physicochemical properties, chief among them being solubility. Poor solubility can terminate the development of an otherwise promising candidate, leading to issues with formulation, bioavailability, and unreliable data in biological assays.[3][4][5][6]

The Molecule: this compound

Structural and Physicochemical Profile

This compound is an aromatic heterocyclic compound. Its structure is characterized by a central indolin-2-one (oxindole) core, with a benzoyl substituent at the 6-position.

-

IUPAC Name: 6-benzoyl-1,3-dihydroindol-2-one

-

Molecular Formula: C₁₅H₁₁NO₂

-

Molecular Weight: 237.25 g/mol

The key functional groups that dictate its physicochemical behavior are:

-

Oxindole Core: This bicyclic system contains a lactam (a cyclic amide). The N-H group acts as a hydrogen bond donor, while the adjacent carbonyl (C=O) is a strong hydrogen bond acceptor.

-

Benzoyl Group: This consists of a phenyl ring (hydrophobic) and a ketone carbonyl group (a hydrogen bond acceptor).

These features result in a molecule with both polar and significant non-polar characteristics. A summary of its computed physicochemical properties, which are crucial for predicting its behavior, is presented below.

| Property | Value | Significance in Solubility |

| Molecular Weight | 237.25 g/mol | Moderate molecular size. |

| Hydrogen Bond Donors | 1 (N-H) | Enables interaction with protic solvents. |

| Hydrogen Bond Acceptors | 2 (C=O x2) | Enables interaction with polar solvents. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Suggests moderate cell permeability potential. |

| XLogP3 (Predicted) | 2.55 | Indicates a preference for a lipid environment over an aqueous one (lipophilic). |

Data sourced from publicly available chemical databases.

The Imperative of Solubility in Research and Development

Solubility is not merely a physical data point; it is a critical determinant of a compound's entire development trajectory.[7] A drug must be in solution to be absorbed and exert its pharmacological effect.[3][5]

-

In Early Discovery: Inconsistent or low solubility leads to unreliable results in high-throughput screening (HTS) and other in vitro bioassays, potentially causing promising compounds to be overlooked.[4][6]

-

In Preclinical Development: Poor aqueous solubility is a primary cause of low and erratic oral bioavailability, complicating the establishment of clear dose-response relationships in animal models.[5]

-

In Formulation: Developing a viable drug product from a poorly soluble active pharmaceutical ingredient (API) is a significant challenge, often requiring complex and costly formulation strategies.[3][5]

Therefore, a rigorous and early characterization of solubility is a non-negotiable, risk-mitigating step in the scientific process.

Theoretical Foundations & Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8][9] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

Structural Analysis of this compound

The molecule's dual nature—possessing both hydrogen-bonding groups and large non-polar surfaces—suggests a nuanced solubility profile.

-

Aqueous Solubility Prediction: The presence of two aromatic rings and a high predicted LogP (2.55) strongly indicates that poor solubility in aqueous media is expected . The polar lactam and ketone groups are insufficient to overcome the hydrophobicity of the large carbon skeleton.

-

Organic Solvent Prediction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We can predict moderate to good solubility as they can interact with the N-H and C=O groups of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are hydrogen bond acceptors. They should effectively solvate the molecule by interacting with the N-H group and through dipole-dipole interactions. High solubility is predicted , especially in DMSO, which is an excellent solvent for a wide range of organic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Given the molecule's significant polarity and hydrogen bonding capability, low solubility is predicted in highly non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These have moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is likely .

-

Experimental Determination of Solubility

Direct experimental measurement is the only way to definitively establish the solubility profile. It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

-

Thermodynamic Solubility: This is the "true" or equilibrium solubility. It is the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium, where an excess of the solid compound is present.[10][11] The shake-flask method is the gold standard for its determination.[12]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically in DMSO), precipitates out of an aqueous solution.[6][13] It is often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[10] This method is favored in early discovery for its high throughput.[14]

For lead optimization and formulation, thermodynamic solubility is the more relevant and reliable value.[14][15]

Gold-Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the maximum stable concentration of the compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, pH 7.4 PBS, Methanol, Acetonitrile)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point of ~2-5 mg per 1 mL of solvent is typical.

-

Add a precise volume of the chosen solvent to the vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[16]

-

Causality: Agitation ensures continuous contact between the solid and the solvent, facilitating the dissolution process. Temperature control is critical as solubility is temperature-dependent.

-

Allow the mixture to equilibrate for a sufficient duration. For most compounds, 24 to 72 hours is required to reach true equilibrium.[16] A preliminary time-course experiment (sampling at 4, 8, 24, and 48 hours) can be run to confirm that the concentration has reached a stable plateau.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Crucial Step: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is essential to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.[16]

-

Trustworthiness: Pre-test the filter for compound binding. A small amount of a known concentration solution can be passed through the filter and the filtrate re-analyzed to ensure no significant loss of compound due to adsorption.

-

-

Quantification by HPLC-UV:

-

Prepare a set of calibration standards of this compound of known concentrations in a suitable solvent (e.g., Acetonitrile or Methanol).

-

Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Analyze the filtered samples from the solubility experiment. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the standard curve.

-

Calculate the concentration of the compound in each sample using the regression equation from the standard curve. The average concentration of the replicates is the thermodynamic solubility.

-

Diagram of the Shake-Flask Experimental Workflow